molecular formula C11H14N2O5S B13005225 Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate

Cat. No.: B13005225
M. Wt: 286.31 g/mol
InChI Key: HQUBJHSYNRGYNU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C11H14N2O5S and a molecular weight of 286.30426 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out under various conditions, including:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis methods but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (OH-, NH3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-2-cyanoacetate 4-methylbenzenesulfonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of functional groups makes it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

methyl 2-amino-2-cyanoacetate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C4H6N2O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-4(7)3(6)2-5/h2-5H,1H3,(H,8,9,10);3H,6H2,1H3

InChI Key

HQUBJHSYNRGYNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C(C#N)N

Origin of Product

United States

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